4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide
Description
4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide is a heterocyclic organic compound featuring a quinoline core substituted with methyl groups at positions 4 and 8, and a sulfide-linked 4-chlorophenyl moiety at position 2.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-4,8-dimethylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNS/c1-11-4-3-5-15-12(2)10-16(19-17(11)15)20-14-8-6-13(18)7-9-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTIZMMTPOXVFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to 4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide:
Key Comparative Analysis
Core Structure Effects: Quinoline vs. Benzene/Indole: The quinoline core in the target compound provides π-π stacking capability and enhanced electronic delocalization compared to simpler diphenyl sulfides (e.g., 4-Chlorodiphenyl sulfide) or indole derivatives (). This may improve binding affinity in biological systems but reduce solubility . Sulfide vs. Sulfone: Sulfides (e.g., target compound) are more nucleophilic and reactive than sulfones (e.g., 4-Chlorophenyl phenyl sulfone), which are oxidized and less prone to further reactions .
Substituent Effects: Chlorine Position: Para-substitution on the phenyl ring (common in all compounds) maximizes electron-withdrawing effects, enhancing stability and directing electrophilic substitution.
Biological and Industrial Relevance: Tetrasul () demonstrates that chlorinated sulfides can exhibit potent insecticidal activity, though environmental persistence is a concern. The target compound’s quinoline core may offer targeted bioactivity with reduced off-target effects . 4-Chlorophenyl methyl sulfide () highlights the role of simple sulfides as intermediates, whereas the target compound’s complexity suggests specialized applications in medicinal chemistry .
Research Findings and Data Gaps
- Synthesis Challenges: While details quinoline derivative synthesis via Pd catalysis, the target compound’s sulfide linkage may require tailored conditions (e.g., thiol-quinoline coupling).
- Solubility and Stability: Data on the target compound’s solubility and thermal stability are absent in the evidence; extrapolation from analogs suggests moderate water solubility (due to quinoline) and thermal stability akin to sulfides .
Biological Activity
Overview
4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide is an organic compound with the molecular formula C17H14ClNS. It is characterized by a quinoline ring that is substituted with a 4-chlorophenyl group and two methyl groups at positions 4 and 8. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The compound's structure contributes to its unique reactivity and biological activity. The presence of the chlorophenyl group enhances its interaction with various biological targets, while the quinoline core is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. This interaction can lead to modulation of enzyme activity, influencing cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, demonstrating effective inhibition:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.25 mg/mL |
| Staphylococcus aureus | 0.25 mg/mL |
| Candida albicans | >1.0 mg/mL |
These results indicate that the compound is more potent than standard antibiotics like oxytetracycline against E. coli and S. aureus .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For example, it has been tested on human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The findings suggest that it possesses cytotoxic effects with IC50 values indicating effective inhibition of cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 34.7 ± 5.2 |
| HT-29 | 13.2 ± 3.5 |
These values suggest that the compound exhibits promising anticancer activity, potentially making it a candidate for further drug development .
Case Studies
- Inhibition of Acetylcholinesterase (AChE) : In a study assessing various quinoline derivatives, a compound similar to this compound showed significant AChE inhibitory activity with an IC50 value of approximately 19.85 µM, indicating potential relevance in Alzheimer's disease treatment .
- Comparative Analysis : The compound was compared with other quinoline derivatives in terms of cytotoxicity against cancer cell lines. It demonstrated superior efficacy compared to several related compounds, highlighting its unique pharmacological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
